Propan-2-yl 5-carbamoyl-2-{[(2,6-difluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROPAN-2-YL 5-CARBAMOYL-2-(2,6-DIFLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its complex structure, which includes functional groups such as carbamoyl, difluorobenzamido, and carboxylate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 5-CARBAMOYL-2-(2,6-DIFLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of various substituents through reactions such as acylation, amidation, and esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be designed to maximize efficiency, minimize waste, and ensure consistent product quality. Key considerations include the selection of raw materials, reaction conditions, and purification methods.
Chemical Reactions Analysis
Types of Reactions
PROPAN-2-YL 5-CARBAMOYL-2-(2,6-DIFLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Substitution reactions can replace one functional group with another, allowing for further modification of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups such as amides or esters.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or tool for studying biological processes.
Medicine: As a potential drug candidate or lead compound for developing new therapeutics.
Industry: As an intermediate in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of PROPAN-2-YL 5-CARBAMOYL-2-(2,6-DIFLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects may be mediated through binding to these targets, altering their activity, or modulating signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to PROPAN-2-YL 5-CARBAMOYL-2-(2,6-DIFLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE include other thiophene derivatives with various substituents. Examples include:
- 2-Amino-3-carbamoylthiophene
- 4-Methyl-2,6-difluorobenzamido-thiophene
- Propan-2-yl thiophene-3-carboxylate
Uniqueness
The uniqueness of PROPAN-2-YL 5-CARBAMOYL-2-(2,6-DIFLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which may confer unique chemical and biological properties
Properties
Molecular Formula |
C17H16F2N2O4S |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
propan-2-yl 5-carbamoyl-2-[(2,6-difluorobenzoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C17H16F2N2O4S/c1-7(2)25-17(24)11-8(3)13(14(20)22)26-16(11)21-15(23)12-9(18)5-4-6-10(12)19/h4-7H,1-3H3,(H2,20,22)(H,21,23) |
InChI Key |
FXTOPMQSAHQRTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=C(C=CC=C2F)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.